3-(gamma-Chlorobutyramido)-1-butyne

Description

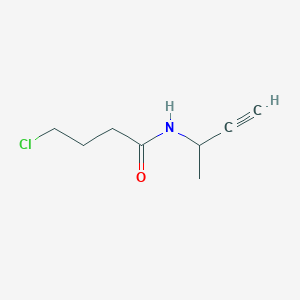

3-(gamma-Chlorobutyramido)-1-butyne is a synthetic organic compound characterized by a terminal alkyne group and a gamma-chlorinated butyramide moiety. Its structure combines reactivity from both the alkyne (sp-hybridized carbon) and the chlorinated amide group, making it a versatile intermediate in organic synthesis, particularly in click chemistry and cross-coupling reactions. The chlorine atom at the gamma position of the butyramide chain introduces steric and electronic effects that influence its reactivity compared to non-halogenated analogs.

Properties

Molecular Formula |

C8H12ClNO |

|---|---|

Molecular Weight |

173.64 g/mol |

IUPAC Name |

N-but-3-yn-2-yl-4-chlorobutanamide |

InChI |

InChI=1S/C8H12ClNO/c1-3-7(2)10-8(11)5-4-6-9/h1,7H,4-6H2,2H3,(H,10,11) |

InChI Key |

LGXAPRGVMIYLSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#C)NC(=O)CCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, based on general chemical principles and the structural features of related compounds in the evidence (e.g., chlorinated hydrocarbons and amines), the following comparative analysis can be inferred:

Chlorinated Aliphatic Amides

- 1-Chlorobutane (CAS 77923/78503) : A simple chlorinated alkane lacking the amide and alkyne functionalities. Its reactivity is dominated by nucleophilic substitution (SN2) at the chlorine-bearing carbon, whereas 3-(gamma-Chlorobutyramido)-1-butyne’s reactivity is modulated by the electron-withdrawing amide group and the alkyne’s π-system .

- Chlorocyclohexene (CAS 930-66-5): A cyclic chlorinated alkene.

Chlorinated Aromatic Amines

- Chloroanilines (2-, 3-, 4-chloro; CAS 95-51-2, 108-42-9, 106-47-8): These aromatic amines exhibit resonance stabilization of the amino group, reducing nucleophilicity compared to the aliphatic amide in this compound. The chlorine’s position (ortho, meta, para) in chloroanilines affects solubility and toxicity, whereas in this compound, the gamma-chloro group primarily impacts steric hindrance .

Halogenated Methanes

- Chlorodibromomethane (CAS 124-48-1) : A trihalomethane with mixed halogen substituents. Its reactivity is dominated by radical pathways and environmental persistence, contrasting with the directed reactivity of this compound in controlled synthetic reactions .

Data Table: Key Properties of Selected Chlorinated Compounds

| Compound Name | CAS Number | Key Functional Groups | Reactivity Profile |

|---|---|---|---|

| This compound | Not listed | Alkyne, chlorinated amide | Click chemistry, cross-coupling |

| 1-Chlorobutane | 77923/78503 | Chloroalkane | SN2 substitution, radical reactions |

| 4-Chloroaniline | 106-47-8 | Aromatic amine, chloro | Electrophilic substitution, azo dyes |

| Chlorodibromomethane | 124-48-1 | Trihalomethane | Environmental pollutant, radical reactions |

Research Findings and Limitations

- Synthetic Utility: The alkyne group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction less feasible with non-alkynated chlorinated amides like chloroacetamide .

- Environmental Impact : Chlorodibromomethane is a regulated pollutant due to its persistence, whereas this compound’s environmental fate remains unstudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.